8-Cyano-octanoic acid

Description

Historical Context and Emerging Significance of Cyano-Functionalized Compounds

The exploration of bifunctional molecules, which possess two distinct reactive sites, has been a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures. Within this area, fatty acids featuring a terminal cyano group, such as 8-cyano-octanoic acid, represent a class of compounds with a rich, albeit not extensively documented, history. The significance of ω-cyanoalkanoic acids as precursors to ω-amino acids has been recognized for decades. For instance, early research dating back to the mid-20th century demonstrated the synthesis of ω-amino acids through the hydrogenation of the corresponding ω-cyano-carboxylic acids. A notable example is the synthesis of 8-aminooctanoic acid from 7-cyanoheptanoic acid, a close analog of this compound, which was described in scientific literature as early as 1955. google.com This historical precedent underscores the foundational role of cyano-functionalized fatty acids as key intermediates in the production of monomers for polymers like polyamides.

In recent years, the interest in cyano-functionalized compounds has seen a resurgence, driven by their versatile reactivity and their increasing role in medicinal chemistry and materials science. The cyano group is a valuable pharmacophore that can enhance binding affinity to biological targets and improve the pharmacokinetic profiles of drug candidates. nih.gov Furthermore, the nitrile functionality is a robust and metabolically stable group, making it an attractive component in the design of new therapeutic agents. nih.gov The dual functionality of molecules like this compound, combining a reactive nitrile with a carboxylic acid, opens up avenues for creating novel polymers and other advanced materials from renewable feedstocks like fatty acids. mdpi.comresearchgate.net

Broad Academic Relevance of this compound in Contemporary Chemical and Biochemical Sciences

The academic relevance of this compound is multifaceted, spanning organic synthesis, polymer chemistry, and biochemistry. In the realm of organic synthesis, it serves as a versatile building block. The presence of both a nitrile and a carboxylic acid group allows for a wide range of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic compounds. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules with tailored properties.

In polymer chemistry, this compound is a key precursor for the synthesis of ω-amino acids, which are the monomers for producing polyamides. mdpi.comresearchgate.net The hydrogenation of the cyano group in this compound yields 9-aminononanoic acid, a valuable monomer for the production of Nylon 9. The ability to synthesize such monomers from fatty acids, which can be derived from renewable resources, is of significant interest for developing sustainable polymers. mdpi.comresearchgate.net

From a biochemical perspective, long-chain fatty acids with terminal functional groups have been instrumental in probing biological processes. While direct studies on this compound in biochemical systems are not extensively reported, its derivatives and related compounds have shown significant biological activity. For example, the corresponding amino acid, 8-aminooctanoic acid, is a component of SNAC (sodium N-[8-(2-hydroxybenzoyl)amino]octanoate), an oral absorption enhancer used in pharmaceutical formulations. guidechem.com Additionally, ω-cyano fatty acids have been investigated as potential inhibitors of enzymes such as fatty acid ω-hydroxylases, demonstrating the potential for this class of compounds to interact with biological targets.

Unique Structural Characteristics and Functional Group Interplay within this compound

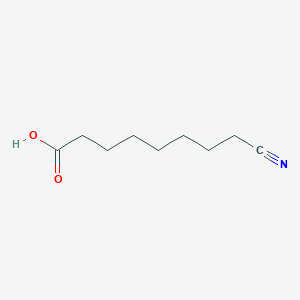

This compound is a bifunctional molecule with the chemical formula C₉H₁₅NO₂. Its structure consists of an eight-carbon aliphatic chain with a carboxylic acid group (-COOH) at one end (C1) and a cyano group (-C≡N) at the other end (C8). This unique arrangement of functional groups dictates its chemical properties and reactivity.

The carboxylic acid group is a Brønsted acid and can participate in typical reactions of carboxylic acids, such as esterification, amide formation, and salt formation. The cyano group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or act as a precursor for the synthesis of various nitrogen-containing heterocycles. The electrophilic nature of the cyano carbon makes it susceptible to nucleophilic attack. researchgate.net

The interplay between the carboxylic acid and the cyano group in this compound allows for selective reactions at either end of the molecule, making it a valuable synthon for creating molecules with defined architectures. For example, the carboxylic acid can be protected while the cyano group is transformed, or vice versa. This orthogonality is crucial for its application in multi-step syntheses. The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the nitrogen of the cyano group) can also influence its physical properties and intermolecular interactions. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₂ | |

| Molar Mass | 169.22 g/mol |

Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals for the methylene (B1212753) protons (-CH₂-) of the aliphatic chain would appear in the range of δ 1.2-2.5 ppm. The protons adjacent to the carboxylic acid (α-protons) would be shifted downfield to around δ 2.3-2.4 ppm. The protons adjacent to the cyano group (α-protons) would also be deshielded and appear around δ 2.3-2.4 ppm. The carboxylic acid proton (-COOH) would exhibit a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm. |

| ¹³C NMR | The carbon of the carboxylic acid group (-COOH) would resonate at a highly deshielded chemical shift, typically in the range of δ 175-185 ppm. The carbon of the cyano group (-C≡N) would appear around δ 118-122 ppm. The carbons of the methylene groups (-CH₂-) in the aliphatic chain would resonate in the range of δ 20-35 ppm, with the carbons alpha to the functional groups showing slightly higher chemical shifts due to deshielding effects. |

| IR Spectroscopy | A strong and broad absorption band for the O-H stretch of the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. A characteristic sharp, medium-intensity absorption for the C≡N stretch of the nitrile group would be present around 2240-2260 cm⁻¹. |

Overview of Principal Research Trajectories for Fatty Acid Nitriles and Related Analogues

The research landscape for fatty acid nitriles, including this compound, is evolving along several key trajectories, primarily driven by the pursuit of sustainable chemistry and the development of novel functional materials and bioactive molecules.

One major research direction is the development of efficient and environmentally friendly methods for the synthesis of fatty acid nitriles from renewable feedstocks. mdpi.comresearchgate.net Traditional methods often involve harsh reaction conditions or the use of toxic reagents. Modern approaches focus on catalytic routes, including biocatalysis, to convert unsaturated fatty acids into their corresponding nitriles. mdpi.comresearchgate.net For instance, methods involving the hydroformylation of unsaturated fatty acids to aldehydes, followed by conversion to oximes and subsequent dehydration to nitriles, are being explored to create bifunctional monomers for polymers from bio-based resources. mdpi.comresearchgate.net

Another significant area of research is the application of fatty acid nitriles in polymer science. As precursors to α,ω-bifunctional monomers, these compounds are crucial for the synthesis of specialty polyamides and polyesters with unique properties. mdpi.comresearchgate.net Research is focused on tailoring the chain length and functionality of these monomers to control the physical and mechanical properties of the resulting polymers, such as their thermal stability, flexibility, and biodegradability.

In the field of biochemistry and medicinal chemistry, research is exploring the biological activities of fatty acid nitriles and their derivatives. This includes their potential as enzyme inhibitors, as demonstrated by studies on ω-cyano fatty acids targeting cytochrome P450 enzymes. Furthermore, the conversion of the nitrile group to an amino group provides access to a wide range of bioactive molecules, including peptide analogues and drug delivery agents. guidechem.comchemicalbook.com The incorporation of the nitrile functionality itself into drug candidates is also an active area of investigation, leveraging its ability to act as a key pharmacophore. nih.govnih.gov

Finally, the unique bifunctional nature of these molecules is being exploited in the development of novel materials. For example, their ability to self-assemble or to be incorporated into larger molecular structures is being investigated for applications in surface modification and the creation of functional thin films.

Structure

2D Structure

3D Structure

Properties

CAS No. |

37056-34-1 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

8-cyanooctanoic acid |

InChI |

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-7H2,(H,11,12) |

InChI Key |

FRJDUBNRWRIHSI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC#N)CCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Cyano Octanoic Acid and Its Structural Analogues

Chemo-selective Synthesis Strategies for the Cyano and Carboxyl Moieties of 8-Cyano-octanoic acid

Chemo-selective synthesis is fundamental to constructing molecules with multiple reactive centers. For this compound, the primary challenge lies in the orthogonal manipulation of the terminal cyano and carboxyl groups.

Olefin Functionalization and Carbon-Carbon Bond Formation Routes

Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. cambridge.orgorganic-chemistry.org For a linear molecule like this compound, these strategies can be envisioned starting from shorter-chain precursors.

One potential pathway involves the conjugate addition of a cyanide nucleophile to an α,β-unsaturated ester. For instance, an ester of oct-7-enoic acid could serve as a precursor. The Michael addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to the activated double bond would form the desired carbon backbone with both functional groups in place, albeit requiring subsequent modification.

Another approach centers on coupling reactions. A C7 halide bearing a protected carboxyl group could be coupled with a cyanide source using a transition-metal catalyst. Conversely, a precursor with a terminal nitrile could be coupled with a reagent that introduces the carboxylic acid moiety. These methods allow for the precise formation of the C-C bond that completes the eight-carbon chain. organic-chemistry.org

Table 1: Illustrative C-C Bond Formation Strategies for Cyano-Carboxylic Acid Synthesis

| Strategy | Precursors | Reagents & Conditions | Key Transformation |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated Ester | Cyanide source (e.g., KCN, TMSCN), Base or Lewis Acid Catalyst | Conjugate addition of cyanide to an olefin. |

| Cross-Coupling | Halo-alkanoic ester, Cyanide source | Palladium or Nickel catalyst, Ligands | Nucleophilic substitution of a halide with cyanide. organic-chemistry.org |

| Blaise Reaction | ω-Halo-nitrile, Zinc, Ester | Activated Zinc, Reflux in THF | Formation of an organozinc intermediate from a nitrile, followed by reaction with an ester. organic-chemistry.org |

Regioselective Introduction of the Nitrile Group via Halogenation-Cyanation Pathways

A classic and reliable method for introducing a nitrile group is through the nucleophilic substitution of a halide. This pathway is particularly suitable for synthesizing this compound from precursors derived from suberic acid (octanedioic acid) or other C8 difunctional compounds.

The synthesis could commence with 8-bromooctanoic acid. The regioselective introduction of the nitrile occurs via a standard SN2 reaction, where the bromide is displaced by a cyanide salt, such as sodium or potassium cyanide, typically in a polar aprotic solvent like DMSO to enhance the nucleophilicity of the cyanide ion.

A key consideration in this pathway is the potential for side reactions, such as elimination, although for a primary halide like that in 8-bromooctanoic acid, substitution is strongly favored. The carboxyl group generally does not interfere with the cyanation reaction under these conditions.

Alternatively, one could start with octanedioic acid, selectively reduce one carboxylic acid to an alcohol (forming 8-hydroxyoctanoic acid), convert the alcohol to a good leaving group (e.g., a tosylate or a bromide), and then perform the cyanation step. This multi-step process offers precise control over the placement of each functional group. guidechem.com

Controlled Formation and Modification of the Carboxyl Group

The formation of the carboxyl group can be achieved either at the beginning of the synthesis or as a final step. A highly effective strategy involves the selective hydrolysis of a dinitrile precursor, such as nonanedinitrile (the C9 dinitrile).

The partial hydrolysis of a nitrile to a carboxylic acid can be performed under acidic or basic conditions. masterorganicchemistry.comchemistrysteps.com Achieving mono-hydrolysis in the presence of a second nitrile group requires careful control of reaction conditions (e.g., stoichiometry of reagents, temperature, and reaction time) to prevent the formation of the dicarboxylic acid.

Table 2: Comparison of Nitrile Hydrolysis Methods

| Method | Reagents | Conditions | Selectivity |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄, HCl) | Heating | Can be difficult to stop at the amide intermediate; risk of dinitrile hydrolysis. masterorganicchemistry.com |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH), H₂O | Heating | Forms carboxylate salt; requires acidic workup. chemistrysteps.com |

| Enzymatic Hydrolysis | Nitrilase or Nitrile Hydratase/Amidase | Aqueous buffer, Mild pH and temperature | High chemo- and regioselectivity for mono-hydrolysis. thieme-connect.de |

Another route involves the oxidation of a precursor molecule. For example, 9-hydroxynonanonitrile could be oxidized using a variety of reagents (e.g., chromium-based reagents, PCC, or more modern methods like TEMPO-catalyzed oxidation) to yield this compound. This approach isolates the formation of the carboxyl group as a distinct synthetic step.

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

While this compound itself is achiral, its structural analogues can possess stereocenters. The synthesis of such chiral derivatives requires stereoselective methods. Chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions are common strategies. researchgate.net

For example, to synthesize an analogue with a methyl group at a specific position on the carbon chain, one could employ an asymmetric alkylation of a suitable enolate precursor. Alternatively, an asymmetric Michael addition could be used to introduce both the cyano group and a new stereocenter simultaneously. nih.gov

N-heterocyclic carbene (NHC) catalysis represents a modern approach for accessing chiral cyano-containing molecules. nih.gov A reaction could be designed where an enal substrate undergoes an NHC-catalyzed process to generate a chiral β-cyano carboxylic ester, which could then be elaborated into a derivative of this compound.

Biocatalytic and Biotechnological Production of this compound

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior selectivity under mild, environmentally friendly conditions. thieme-connect.de Enzymes can perform highly specific transformations, which is particularly advantageous for multifunctional molecules.

Enzyme-Catalyzed Synthesis Pathways (e.g., Nitrile Hydratase/Nitrile Lyase Mediated Transformations)

The enzymatic production of this compound is most feasibly achieved through the selective mono-hydrolysis of a symmetrical dinitrile, such as nonanedinitrile. Two primary enzymatic pathways exist for the conversion of nitriles to carboxylic acids. researchgate.net

Nitrilase Pathway : A nitrilase (EC 3.5.5.1) catalyzes the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia (B1221849) in a single step. By employing a nitrilase that exhibits high activity on aliphatic dinitriles, it is possible to achieve the conversion of one end of nonanedinitrile to a carboxyl group, yielding this compound. The reaction is typically performed in an aqueous buffer at mild pH and temperature. thieme-connect.de

Nitrile Hydratase/Amidase Pathway : This is a two-step process involving two distinct enzymes. First, a nitrile hydratase (NHase, EC 4.2.1.84) hydrates the nitrile to the corresponding amide (in this case, 9-aminononanamide-nitrile). Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the carboxylic acid. researchgate.netresearchgate.net This pathway can also be highly selective, and organisms such as those from the Rhodococcus genus are known to possess robust nitrile-converting enzyme systems. thieme-connect.de

Hydroxynitrile lyases (HNLs) are another class of enzymes relevant to cyano-containing compounds. nih.gov HNLs catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones to form cyanohydrins. rsc.orgnih.gov While their natural role is often in cyanogenesis (C-C bond cleavage), they are widely used in synthesis for C-C bond formation. ebi.ac.ukthieme-connect.de A synthetic route to a derivative of this compound could potentially be designed by using an HNL to create a chiral cyanohydrin from a long-chain aldehyde, which is then further processed.

Table 3: Enzymes in the Synthesis of Cyano-Carboxylic Acids

| Enzyme Class | EC Number | Reaction Catalyzed | Application for this compound |

|---|---|---|---|

| Nitrilase | 3.5.5.1 | R-CN + 2 H₂O → R-COOH + NH₃ | Selective mono-hydrolysis of nonanedinitrile. thieme-connect.de |

| Nitrile Hydratase | 4.2.1.84 | R-CN + H₂O → R-CONH₂ | First step in the two-enzyme hydrolysis of nonanedinitrile. researchgate.net |

| Amidase | 3.5.1.4 | R-CONH₂ + H₂O → R-COOH + NH₃ | Second step in the two-enzyme hydrolysis of nonanedinitrile. researchgate.net |

| Hydroxynitrile Lyase (HNL) | 4.1.2.10/11 | R-CHO + HCN ⇌ R-CH(OH)CN | Synthesis of chiral cyanohydrin precursors for structural analogues. nih.govebi.ac.uk |

Metabolic Engineering Strategies for Microbial Bioproduction Optimization

The microbial production of ω-functionalized fatty acids like this compound represents a sustainable alternative to chemical synthesis. Metabolic engineering of microorganisms, particularly cyanobacteria and E. coli, is a key strategy to establish and optimize bioproduction routes. nih.govsciepublish.com The core of this approach lies in diversifying the natural fatty acid synthesis (FAS) pathway. nih.gov

Normally, FAS is initiated by the condensation of acetyl-CoA and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH). nih.govresearchgate.netnih.gov To produce a cyano-functionalized fatty acid, a key strategy involves introducing a novel starter unit, a cyano-acyl-CoA, into the FAS pathway. This requires an engineered FabH enzyme capable of accepting this non-native substrate. For instance, the FabH from Alicyclobacillus acidocaldarius (aaKASIII) has shown flexibility in accepting bulky acyl-CoA substrates, a feature that could be exploited for cyano-acyl-CoAs. nii.ac.jp

Engineering efforts would focus on several key areas:

Host Strain Modification : Chassis organisms like E. coli or cyanobacteria are modified to enhance precursor supply and divert carbon flux towards fatty acid synthesis. sciepublish.compnas.org This can involve deleting genes for competing pathways, such as those for β-oxidation (e.g., fadD deletion), which prevents the degradation of fatty acid products. researchgate.netnih.gov

Pathway Introduction : A biosynthetic pathway for the cyano-acyl-CoA starter unit must be introduced. This involves heterologous expression of enzymes capable of forming the initial cyano-functionalized precursor.

Enzyme Selection and Expression : Overexpression of a promiscuous FabH enzyme is crucial to initiate the synthesis. Additionally, overexpression of key FAS components like acetyl-CoA carboxylase (AccABCD) can increase the supply of malonyl-CoA, the chain extender unit. nih.govresearchgate.net

The table below outlines potential genetic targets for engineering a microbial host for this compound production.

| Gene/Enzyme Target | Organism Source | Engineering Strategy | Desired Outcome |

| FabH (KASIII) | Alicyclobacillus acidocaldarius | Overexpression | Initiate FAS with a cyano-acyl-CoA starter unit. nii.ac.jp |

| fadD | Escherichia coli | Deletion | Prevent degradation of fatty acid products via β-oxidation. researchgate.netnih.gov |

| tesA (Thioesterase) | Escherichia coli | Overexpression | Cleave the final acyl-ACP product to release free this compound. pnas.org |

| AccABCD | Synechococcus elongatus | Overexpression | Increase the pool of malonyl-CoA for chain elongation. nih.govresearchgate.net |

Fermentation Process Development and Scale-Up for Enhanced Yield

Transitioning microbial production of this compound from the laboratory to an industrial scale requires rigorous fermentation process development. The goal is to create an environment that maximizes volumetric productivity and final titer while minimizing costs. Key parameters that are optimized include pH, temperature, aeration, and nutrient feeding strategies. nih.gov

For a host like E. coli, fed-batch cultivation is a common strategy. nih.gov This involves an initial batch phase for biomass growth, followed by a continuous or intermittent feeding phase to supply the carbon source (e.g., glycerol (B35011) or glucose) and other essential nutrients. nih.gov This approach helps to avoid the accumulation of inhibitory byproducts and manages the metabolic burden on the cells. nih.gov

Challenges in scaling up fermentation include:

Mass Transfer : Ensuring adequate oxygen supply is critical for aerobic microorganisms. As bioreactor volume increases, achieving efficient mixing and oxygen transfer becomes more difficult. mdpi.com

Substrate/Product Toxicity : High concentrations of the substrate or the this compound product itself can be toxic to the microbial cells, inhibiting growth and productivity.

Process Control : Maintaining homogeneity and precise control over parameters like pH and temperature in large-scale bioreactors is complex. nih.gov

A study on large-scale production of poly(3-hydroxyoctanoic acid) by Pseudomonas putida using octanoic acid as a carbon source demonstrated a fed-batch strategy that achieved a final cell dry mass of 17.8 g/L. nih.gov Similar strategies, tailored to the specific microbial host and pathway, would be essential for this compound production.

Directed Evolution and Enzyme Engineering for Improved Biocatalyst Efficiency

The efficiency of the biosynthetic pathway for this compound is highly dependent on the performance of its constituent enzymes. Directed evolution and enzyme engineering are powerful tools used to enhance enzyme properties such as activity, stability, and substrate specificity. nih.govsdu.edu.cn

The process of directed evolution involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening or selection system to identify mutants with improved characteristics. researchgate.net For instance, the key FabH enzyme could be evolved to have higher specificity and catalytic efficiency for the cyano-acyl-CoA starter unit over its native substrate, acetyl-CoA.

Key steps in an enzyme engineering campaign would include:

Library Generation : Creating genetic diversity in the target enzyme's gene using methods like error-prone PCR or DNA shuffling.

Screening/Selection : Developing an assay that links enzyme activity to a detectable signal (e.g., cell growth, color change). For example, a selection system could be designed where the production of this compound is essential for cell survival under specific conditions. nih.gov

Iterative Improvement : Combining beneficial mutations from different variants to achieve further enhancements in performance. nih.gov

A successful example of this approach was the directed evolution of a cyanobacterial fatty acid desaturase, which resulted in variants with over a 60-fold increase in total desaturation activity in Saccharomyces cerevisiae. nih.gov Similar improvements in the enzymes responsible for this compound synthesis could significantly boost production titers. sdu.edu.cn

Derivatization and Further Functionalization Strategies for this compound

This compound is a bifunctional molecule, possessing both a carboxylic acid and a nitrile group. This dual functionality allows for a wide range of chemical transformations, enabling its use as a versatile platform chemical.

Chemical Modifications of the Carboxyl Group (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group is readily derivatized using standard organic chemistry techniques to produce esters, amides, and alcohols. nih.gov These modifications can alter the molecule's physical and chemical properties for specific applications.

Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is often done to improve solubility in organic solvents or to protect the carboxyl group during other reactions.

Amidation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine produces an amide. This is a common reaction for creating linkages in polymers like polyamides. nih.gov

Reduction : The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts this compound into 9-cyanononan-1-ol.

The table below summarizes these key transformations.

| Reaction | Reagent(s) | Product |

| Esterification | R-OH, H⁺ (catalyst) | This compound ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. R₂NH | N-substituted 8-cyano-octanamide |

| Reduction | 1. LiAlH₄2. H₂O | 9-Cyanononan-1-ol |

Transformations of the Nitrile Group (e.g., Reduction to Amine, Hydrolysis to Amide/Acid, Cyclization)

The nitrile group is a versatile functional group that can be converted into amines, amides, or other carboxylic acids. researchgate.netwikipedia.org

Reduction to Amine : The nitrile group can be reduced to a primary amine (-CH₂NH₂) using catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reducing agents like LiAlH₄. libretexts.orggoogle.com This reaction converts this compound into 9-aminononanoic acid, a monomer for nylon-9.

Hydrolysis to Amide/Acid : Under controlled acidic or basic conditions, the nitrile group can be hydrolyzed. wikipedia.orgchemistrysteps.com Partial hydrolysis yields the corresponding amide (9-carbamoyloctanoic acid), while complete hydrolysis gives a carboxylic acid, resulting in the dicarboxylic acid nonanedioic acid (azelaic acid). libretexts.org

Cyclization : Intramolecular reactions between the nitrile and another functional group can lead to heterocyclic compounds, although this is less common for a simple linear chain unless other reagents are involved.

| Reaction | Reagent(s) | Product |

| Reduction | H₂, Raney Ni or LiAlH₄ | 9-Aminononanoic acid |

| Partial Hydrolysis | H₂SO₄ (conc.), low temp | 9-Carbamoyloctanoic acid |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Nonanedioic acid (Azelaic acid) |

Chain Elongation and Shortening Strategies for Related Cyano-Fatty Acid Homologues

The carbon chain of this compound or its precursors can be modified to produce a homologous series of ω-cyano fatty acids.

Chain Elongation : Biological chain elongation occurs naturally during fatty acid synthesis, where two-carbon units from malonyl-CoA are sequentially added. youtube.comyoutube.com By controlling the termination step, it is theoretically possible to produce longer-chain cyano-fatty acids in an engineered microbial system. Chemically, methods like the Arndt-Eistert synthesis could be adapted to add a single carbon atom to the carboxylic acid end of the chain.

Chain Shortening : Oxidative cleavage of a double bond is a common strategy for shortening fatty acid chains. For example, if a double bond were introduced into the chain of a longer cyano-fatty acid, ozonolysis could cleave the molecule at that position. uantwerpen.be Another approach is oxidative decarboxylation, which can remove one carbon atom from the carboxylic acid end. acs.org In biological systems, β-ketoacyl ACP synthases (KAS) are associated with the carbon chain elongation of fatty acids; manipulating these enzymes could potentially lead to shorter chain products. nih.gov

Advanced Conjugation Chemistry for Multicomponent Molecular Constructs

The construction of complex, multicomponent molecular architectures is a cornerstone of modern medicinal chemistry, materials science, and chemical biology. Multicomponent reactions (MCRs) have emerged as powerful tools in this endeavor due to their efficiency, atom economy, and ability to generate diverse molecular scaffolds in a single synthetic operation. researchgate.net Bifunctional building blocks, such as this compound, are particularly valuable in MCRs, as they introduce multiple points of functionality that can be leveraged for the creation of sophisticated molecular constructs.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly well-suited for the incorporation of carboxylic acids. wikipedia.orgbeilstein-journals.org In these reactions, a carboxylic acid, an amine (in the case of the Ugi reaction), a carbonyl compound (aldehyde or ketone), and an isocyanide combine to form a complex amide product. wikipedia.orgorganic-chemistry.org The carboxylic acid component plays a crucial role in the reaction mechanism and is incorporated into the final product structure. wikipedia.org

This compound, with its terminal carboxylic acid and nitrile functionalities, presents a unique opportunity for the design of multicomponent molecular constructs. The carboxylic acid can readily participate in isocyanide-based MCRs, while the nitrile group, being generally unreactive under these conditions, can serve as a versatile handle for subsequent modifications. researchgate.net This "click-like" reactivity allows for a modular approach to the synthesis of complex molecules.

Application of this compound in Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.org By employing this compound as the carboxylic acid component, a product bearing a terminal nitrile group is obtained. This nitrile functionality can then be subjected to a variety of post-condensation transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or cycloaddition reactions to form heterocyclic structures. researchgate.net

Similarly, the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide, can utilize this compound. organic-chemistry.org The resulting product would feature the characteristic α-acyloxy carboxamide core with a pendant cyano-terminated alkyl chain, offering a site for further chemical elaboration.

The versatility of these reactions allows for the generation of large libraries of compounds from a small set of starting materials, a key advantage in drug discovery and materials science. wikipedia.org The tables below illustrate the potential for generating diverse molecular constructs using this compound in hypothetical Ugi and Passerini reactions.

Table 1: Exemplary Ugi Reaction Products Incorporating this compound

| Aldehyde/Ketone | Amine | Isocyanide | Resulting Ugi Product with Terminal Nitrile |

| Formaldehyde | Benzylamine | tert-Butyl isocyanide | N-Benzyl-N-(tert-butylcarbamoyl)-9-cyanononanamide |

| Acetone | Aniline | Cyclohexyl isocyanide | 9-Cyano-N-(cyclohexylcarbamoyl)-N-phenylnonanamide |

| Benzaldehyde | Methylamine | Ethyl isocyanide | N-(Ethylcarbamoyl)-9-cyano-N-methyl-N-phenylnonanamide |

Table 2: Exemplary Passerini Reaction Products Incorporating this compound

| Aldehyde/Ketone | Isocyanide | Resulting Passerini Product with Terminal Nitrile |

| Isobutyraldehyde | Benzyl isocyanide | 1-(Benzylcarbamoyl)-2-methylpropyl 9-cyanononanoate |

| Cyclohexanone | Phenyl isocyanide | 1-(Phenylcarbamoyl)cyclohexyl 9-cyanononanoate |

| Acetaldehyde | tert-Butyl isocyanide | 1-(tert-Butylcarbamoyl)ethyl 9-cyanononanoate |

Post-MCR Modification of the Nitrile Group

The true power of using this compound in MCRs lies in the potential for subsequent chemical transformations of the nitrile group. This allows for the introduction of additional molecular components and the construction of even more complex architectures. For instance, the nitrile group can be:

Reduced to a primary amine, which can then be used in further coupling reactions.

Hydrolyzed to a carboxylic acid, providing another point for amide bond formation or esterification.

Reacted with azides in [3+2] cycloaddition reactions to form tetrazoles, which are important pharmacophores.

Converted to thioamides and subsequently to thiazoles or other sulfur-containing heterocycles. clockss.org

These post-MCR modifications significantly expand the chemical space accessible from a single multicomponent reaction, enabling the synthesis of highly functionalized and diverse molecular constructs with tailored properties. This strategy of combining the efficiency of MCRs with the versatility of the nitrile group positions this compound as a valuable building block in advanced conjugation chemistry.

Advanced Analytical and Spectroscopic Characterization of 8 Cyano Octanoic Acid and Its Metabolites/derivatives

Hyphenated Chromatographic Techniques for Trace Analysis in Complex Matrices

Hyphenated chromatography, which combines a separation technique with a detection method, is indispensable for the trace analysis of 8-Cyano-octanoic acid and its derivatives. The high complexity of biological samples requires methods with high resolving power and sensitivity to isolate and quantify target analytes at low concentrations.

UPLC-MS/MS stands as a cornerstone for the quantification of non-volatile, polar compounds like this compound in biological fluids. The development of a robust UPLC-MS/MS method involves the optimization of chromatographic separation and mass spectrometric detection.

Chromatographic Conditions: A reversed-phase UPLC system is typically employed for the separation of this compound. A C18 or C8 column is often suitable, providing a good balance of hydrophobic retention for the octyl chain while allowing for elution with aqueous-organic mobile phases. Gradient elution is generally preferred to achieve optimal separation from endogenous matrix components.

Mass Spectrometry Detection: Electrospray ionization (ESI) is the preferred ionization technique for this compound, typically operating in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Method Validation: A comprehensive validation of the UPLC-MS/MS method is crucial to ensure reliable results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and assessment of matrix effects.

| Parameter | Condition/Value |

|---|---|

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 5500) |

| Ionization Mode | ESI Negative |

| MRM Transition (Quantifier) | m/z 168.1 -> 150.1 |

| MRM Transition (Qualifier) | m/z 168.1 -> 59.0 |

| Linear Range | 1 - 1000 ng/mL |

| LOD | 0.5 ng/mL |

| LOQ | 1 ng/mL |

For the analysis of this compound by GC-MS, a derivatization step is mandatory to increase its volatility and thermal stability. The carboxylic acid group is the primary target for derivatization.

Derivatization: Esterification is the most common derivatization approach. Methylation using reagents like diazomethane or trimethylsilylation with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid into a more volatile ester or silyl ester, respectively.

GC-MS Conditions: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used for the separation of the derivatized analyte. The mass spectrometer is operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns for structural confirmation and quantification.

| Parameter | Condition/Value |

|---|---|

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Mass Spectrometer | Quadrupole Mass Analyzer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Monitored Ions (for methyl ester) | m/z 183 (M+), 152, 124, 55 |

In highly complex matrices, one-dimensional chromatography may not provide sufficient resolution to separate this compound or its metabolites from isomeric or isobaric interferences. Two-dimensional chromatography offers significantly enhanced peak capacity and resolving power. A common approach is comprehensive two-dimensional liquid chromatography (LCxLC), where two columns with different separation mechanisms are coupled. For instance, a hydrophilic interaction liquid chromatography (HILIC) column in the first dimension can separate compounds based on polarity, followed by a reversed-phase C18 column in the second dimension for separation based on hydrophobicity. This orthogonality greatly improves the separation of analytes from complex matrix components.

The detection of this compound at trace levels often requires a sample preparation step to remove interferences and enrich the analyte. Solid-phase extraction (SPE) is a widely used technique for this purpose. Given the bifunctional nature of this compound, various SPE sorbents can be employed. A mixed-mode sorbent with both anion-exchange and reversed-phase properties can be particularly effective. The anion-exchange functionality would capture the deprotonated carboxylic acid, while the reversed-phase mechanism would retain the alkyl chain. Cyano-functionalized sorbents can also be utilized, offering unique selectivity through dipole-dipole interactions with the nitrile group.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of novel metabolites and derivatives of this compound. High-resolution NMR provides detailed information about the chemical environment of each atom in a molecule.

While one-dimensional ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments are essential for piecing together the complete structure of complex derivatives.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is instrumental in identifying adjacent protons and tracing out the carbon backbone of the aliphatic chain in a derivative of this compound.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edulibretexts.org This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecule. columbia.edulibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edulibretexts.org This experiment is vital for establishing connectivity across quaternary carbons (like the nitrile and carbonyl carbons) and for linking different fragments of a molecule together. For instance, the protons on the carbon adjacent to the nitrile group would show a correlation to the nitrile carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of cyclic derivatives or metabolites of this compound.

| Atom | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COOH | 1 | 10-12 | 175-185 |

| -CH₂- | 2 | 2.2-2.4 | 33-35 |

| -CH₂- | 3 | 1.5-1.7 | 24-26 |

| -CH₂- | 4, 5, 6 | 1.2-1.4 | 28-30 |

| -CH₂- | 7 | 1.6-1.8 | 25-27 |

| -CH₂-CN | 8 | 2.3-2.5 | 16-18 |

| -CN | - | - | 118-122 |

By integrating these advanced analytical and spectroscopic techniques, a comprehensive understanding of the presence, concentration, and structure of this compound and its derivatives can be achieved, even in the most challenging of sample matrices.

Solid-State NMR for Polymeric Forms or Adsorbed States of this compound Derivatives

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, dynamics, and interactions of molecules in the solid phase. For derivatives of this compound, such as polymers or surface-adsorbed species, ssNMR provides atomic-level insights that are inaccessible by solution NMR or other methods.

When this compound derivatives are incorporated into polymeric matrices or adsorbed onto surfaces, their molecular mobility is restricted. ssNMR can distinguish between different chemical environments and conformations. For instance, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR experiments can identify the carbon signals of the cyano group, the carboxylic acid (or its ester/amide derivative), and the aliphatic chain. Changes in the chemical shifts of these carbons can indicate interactions with the polymer matrix or the surface. For example, the chemical shift of the carbonyl carbon in the carboxylic acid group is sensitive to hydrogen bonding interactions. nih.govnih.gov

Furthermore, ssNMR can probe the dynamics of the molecule. Techniques like dipolar coupling measurements and relaxation time analysis can provide information about the mobility of different parts of the this compound derivative. This is crucial for understanding the properties of materials, such as the flexibility of a polymer chain or the binding strength of the molecule to a surface. In the study of carboxylic acid dimers, variable-temperature ¹⁷O MAS NMR spectra have been used to determine the energy asymmetry between two tautomers resulting from hydrogen hopping dynamics. nih.gov Similarly, for this compound derivatives adsorbed on amine-based silica, ssNMR can provide direct evidence of the chemical species formed, such as alkylammonium carbamate ion pairs under humid conditions. scienceopen.com

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Functional Groups in this compound Derivatives.

| Functional Group | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|

| Cyano (-C≡N) | 115-125 | Indicates the electronic environment of the nitrile group. |

| Carboxyl (-COOH) | 170-185 | Sensitive to hydrogen bonding and ionization state. libretexts.org |

Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N) for Biosynthetic Pathway Tracing

Isotopic labeling is an indispensable tool for elucidating biosynthetic pathways and tracking the metabolic fate of molecules in living systems. nih.govf1000research.com For this compound, stable isotopes such as ¹³C and ¹⁵N can be incorporated into precursor molecules to trace their conversion into the final product and its subsequent metabolites.

The strategy involves feeding an organism with a precursor molecule that has been enriched with a stable isotope. For instance, to study the biosynthesis of the octanoic acid backbone, ¹³C-labeled glucose or fatty acids could be used as a carbon source. nih.govbiorxiv.org As the organism metabolizes these precursors, the ¹³C atoms are incorporated into the newly synthesized this compound. The position and extent of ¹³C incorporation can then be determined by mass spectrometry (MS) or NMR spectroscopy.

Similarly, to trace the origin of the nitrogen atom in the cyano group, a ¹⁵N-labeled precursor, such as a labeled amino acid or ammonia (B1221849), can be used. nih.gov The choice of the labeled precursor depends on the hypothesized biosynthetic pathway. For example, if the cyano group is thought to originate from an amino acid, feeding the organism with a ¹⁵N-labeled version of that amino acid would be appropriate.

By analyzing the labeling patterns in the resulting this compound and its metabolites, researchers can map out the sequence of biochemical reactions, identify the enzymes involved, and understand the regulation of the pathway. nih.gov This approach is particularly powerful when combined with genetic techniques, where genes suspected to be involved in the pathway are knocked out or overexpressed, and the effect on isotope incorporation is observed.

Table 2: Common Isotopic Tracers and Their Applications in Biosynthetic Studies of this compound.

| Isotopic Tracer | Application | Analytical Technique |

|---|---|---|

| [U-¹³C]-Glucose | Tracing the carbon backbone formation. | Mass Spectrometry, ¹³C NMR |

| ¹⁵N-Ammonium Chloride | Identifying the nitrogen source for the cyano group. | Mass Spectrometry, ¹⁵N NMR |

Vibrational Spectroscopy (IR, Raman) and X-ray Diffraction for Polymorph and Crystal Structure Analysis of Derivatives

The solid-state structure of this compound derivatives, including their crystal packing and polymorphic forms, can be comprehensively analyzed using a combination of vibrational spectroscopy and X-ray diffraction.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound and its derivatives, the FTIR spectrum will exhibit characteristic absorption bands for the cyano and carboxyl groups. The C≡N stretching vibration of the nitrile group typically appears in a relatively clean region of the spectrum, making it an excellent diagnostic peak. rsc.orgresearchgate.net The position of this band is sensitive to the local molecular environment. researchgate.netresearchgate.net

The carboxylic acid group gives rise to two particularly informative absorptions: a very broad O-H stretching band due to strong hydrogen bonding, and a sharp C=O stretching band. libretexts.org In the solid state, carboxylic acids often exist as hydrogen-bonded dimers, which significantly affects the positions and shapes of these bands. libretexts.org The broad O-H stretch can extend from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.org The C=O stretch for a hydrogen-bonded dimer is typically found around 1710 cm⁻¹. libretexts.org Analysis of these bands provides critical information about the intermolecular hydrogen bonding network in the crystalline state.

Table 3: Characteristic FTIR Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| -C≡N | Stretch | 2240-2260 | Relatively sharp and of medium intensity. |

| -COOH (O-H) | Stretch | 2500-3300 | Very broad due to hydrogen bonding. libretexts.org |

| -COOH (C=O) | Stretch | ~1710 (dimer) | Strong and sharp. libretexts.org |

Single-Crystal and Powder X-ray Diffraction for Crystalline Derivatives and Solid-State Characterization

Powder X-ray diffraction (PXRD) is used when single crystals are not available or for the analysis of polycrystalline materials. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. PXRD is instrumental in identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties. By comparing the experimental powder pattern to simulated patterns from single-crystal data or databases, the crystalline phase of a sample of an this compound derivative can be identified.

Electrochemical and Biosensor Methodologies for Selective Detection of this compound

The selective detection of this compound can be achieved through the development of specialized electrochemical sensors and biosensors. These devices offer the potential for rapid, sensitive, and portable analysis.

Electrochemical sensors for this compound could be designed based on the electrochemical properties of its functional groups. While the nitrile and carboxylic acid groups are not typically electroactive at conventional electrode potentials, their presence can be detected indirectly. For example, the carboxylic acid group can be deprotonated at a specific pH, and this change in charge could be detected by techniques like electrochemical impedance spectroscopy (EIS). Alternatively, the molecule could be chemically modified or complexed with a redox-active species to generate a measurable signal.

Biosensors offer a highly selective approach by utilizing biological recognition elements. One strategy could be the development of an enzyme-based biosensor. If an enzyme is known to specifically metabolize this compound (e.g., a nitrilase or an amidase that acts on the cyano group), this enzyme could be immobilized on an electrode surface. nih.govmdpi.com The enzymatic reaction would produce a detectable product (e.g., ammonia or a change in pH), which can be measured electrochemically. The magnitude of the signal would be proportional to the concentration of this compound.

Another promising approach is the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. An aptamer that specifically binds to this compound could be selected through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). This aptamer could then be incorporated into an "aptasensor". mdpi.commdpi.com In one common configuration, the aptamer is immobilized on an electrode surface. Binding of this compound causes a conformational change in the aptamer, which alters the electrochemical signal of a redox probe, allowing for quantitative detection. mdpi.com

Table 4: Potential Biosensor Strategies for this compound Detection.

| Biosensor Type | Recognition Element | Transduction Principle | Advantages |

|---|---|---|---|

| Enzymatic Biosensor | Nitrilase/Amidase | Amperometric (detection of product) or Potentiometric (pH change) | High selectivity based on enzyme specificity. |

Voltammetric and Amperometric Detection Principles and Optimization

Voltammetric and amperometric techniques are electrochemical methods that can be applied to the analysis of this compound, leveraging the electrochemical properties of its functional groups: the nitrile and the carboxylic acid.

Voltammetric Detection:

Voltammetry measures the current response of an analyte to a varying potential. The nitrile group in this compound is electrochemically active and can be either reduced or oxidized at an electrode surface. The carboxylic acid group can also undergo electrochemical reactions, typically oxidation at higher potentials.

The electrochemical behavior of aliphatic nitriles often involves the reduction of the -C≡N triple bond. This process is generally irreversible and occurs at negative potentials. The exact potential is influenced by the electrode material, the solvent system, and the pH of the solution. For instance, the electrochemical oxidation of primary amines, which can be metabolites of nitriles, to nitriles has been studied on nickel-based electrodes nih.gov. While this is the reverse reaction, it provides insight into the electrochemical activity of the nitrile group.

Optimization of voltammetric detection for this compound would involve a systematic study of several key parameters:

Working Electrode Material: Different electrode materials exhibit varying catalytic activities and overpotentials for nitrile and carboxylic acid reactions. Glassy carbon, platinum, and gold electrodes are common choices. Modified electrodes, for instance with metal oxides or polymers, could enhance sensitivity and selectivity.

Supporting Electrolyte and pH: The choice of supporting electrolyte and the pH of the medium are critical. For the carboxylic acid group, the pH will determine its protonation state, which significantly affects its electrochemical behavior. Aprotic solvents are often used for studying the direct electrochemistry of the nitrile group to avoid interference from proton transfer reactions.

Scan Rate: In cyclic voltammetry, varying the scan rate can provide information about the reaction mechanism, such as whether it is diffusion-controlled or adsorption-controlled.

A hypothetical optimization table for the voltammetric detection of this compound is presented below.

| Parameter | Range Explored | Optimal Condition | Rationale |

| Working Electrode | Glassy Carbon, Platinum, Gold | Glassy Carbon | Provides a wide potential window and is less prone to surface fouling compared to noble metals for organic analytes. |

| Supporting Electrolyte | 0.1 M TBAP in Acetonitrile | 0.1 M TBAP in Acetonitrile | Aprotic conditions allow for the direct investigation of the nitrile group's electrochemistry without interference from protonation. |

| pH (for aqueous systems) | 3 - 10 | 4.5 | At this pH, the carboxylic acid group is in its protonated form, which may be more electrochemically active for certain reactions. |

| Scan Rate | 10 - 200 mV/s | 100 mV/s | A faster scan rate can enhance the peak current for irreversible processes, improving sensitivity. |

| Potential Range | -2.0 to +2.0 V | -1.8 to +1.5 V | This range is sufficient to observe the reduction of the nitrile group and the oxidation of the carboxylic acid group. |

Amperometric Detection:

Amperometry involves applying a constant potential to the working electrode and measuring the resulting current as a function of time. This technique is particularly well-suited for use in biosensors, where the potential is set to a value that corresponds to the oxidation or reduction of a specific product of an enzymatic reaction. For this compound, an amperometric sensor could be designed based on the enzymatic conversion of the nitrile or carboxylic acid group.

Enzyme-Based Biosensors for Specific Metabolic Intermediates

Enzyme-based biosensors offer high selectivity and sensitivity for the detection of specific molecules. For this compound and its metabolites, enzymes from the nitrile-metabolizing pathways, such as nitrile hydratase and amidase, are of particular interest.

Principle of Operation:

A biosensor for this compound could be constructed by immobilizing a suitable enzyme onto an electrode surface. The enzymatic reaction would produce an electroactive species that can be detected amperometrically.

For example, a nitrile hydratase could convert this compound to 8-Carbamoyl-octanoic acid. While this product is not directly electroactive, a coupled enzyme system could be employed. Alternatively, a nitrilase could directly hydrolyze the nitrile to the corresponding carboxylic acid (in this case, octane-1,8-dioic acid) and ammonia tufts.edu. The production of ammonia could be detected using an ammonia-sensitive electrode tufts.edu.

Enzyme Selection and Immobilization:

The choice of enzyme is critical and depends on the target metabolite. Nitrile hydratases and nitrilases from various microorganisms have been identified and characterized frontiersin.orgmdpi.com. The substrate specificity of these enzymes would need to be evaluated for this compound.

Effective immobilization of the enzyme on the electrode surface is crucial for the stability and performance of the biosensor. Common immobilization techniques include:

Physical Adsorption: Simple and mild, but can lead to enzyme leaching.

Covalent Bonding: Forms a stable attachment between the enzyme and the support.

Entrapment: Encapsulates the enzyme within a polymer matrix or gel.

Cross-linking: Creates a three-dimensional network of enzyme molecules.

A hypothetical design for an enzyme-based biosensor for this compound is outlined in the table below.

| Component | Selection/Method | Rationale |

| Enzyme | Nitrilase from Rhodococcus sp. | Known to have broad substrate specificity for nitriles tufts.edu. |

| Immobilization | Covalent bonding to a functionalized gold electrode | Provides a stable and oriented immobilization, enhancing enzyme activity and sensor longevity. |

| Transducer | Amperometric electrode | Allows for sensitive and real-time detection of the enzymatic product. |

| Detection Principle | Detection of ammonia produced from the hydrolysis of the nitrile group. | The change in local pH or direct electrochemical detection of ammonia can be correlated to the concentration of this compound tufts.edu. |

Development of Microfluidic Analytical Platforms for High-Throughput Screening

Microfluidic platforms, or "lab-on-a-chip" systems, offer significant advantages for the analysis of this compound and its derivatives, including high-throughput screening capabilities, reduced sample and reagent consumption, and precise control over experimental conditions nih.gov.

Design and Fabrication:

Microfluidic devices for this purpose would typically consist of a network of microchannels, reaction chambers, and detection zones fabricated on a glass or polymer chip. Different functional modules can be integrated onto a single chip, such as sample injection, reagent mixing, enzymatic reactions, and detection.

High-Throughput Screening of Enzyme Activity:

Microfluidic platforms are particularly powerful for the high-throughput screening of enzyme libraries to identify novel biocatalysts for the conversion of this compound. Droplet-based microfluidics, where reactions are carried out in picoliter- to nanoliter-sized droplets, allows for the screening of millions of individual enzyme variants in a short period bohrium.com. A screening platform for nitrile metabolism-related enzymes has been developed, which could be adapted for this compound nih.gov.

Analysis of Metabolites and Derivatives:

Microfluidic devices can be coupled with various detection methods for the analysis of this compound and its metabolites. These include:

Electrochemical Detection: Miniaturized electrodes can be integrated directly into the microfluidic channels for on-chip voltammetric or amperometric analysis.

Optical Detection: Techniques such as fluorescence or absorbance spectroscopy can be used for detection, often requiring the labeling of the analyte with a chromophore or fluorophore. A microfluidic platform for trace lipid analysis has been developed that could be adapted for fatty acid derivatives like this compound nih.govscispace.com.

Mass Spectrometry: Microfluidic chips can be interfaced with mass spectrometers for highly sensitive and selective analysis.

A conceptual design for a microfluidic platform for the high-throughput screening of nitrilase activity on this compound is presented below.

| Module | Design Feature | Function |

| Droplet Generation | Flow-focusing geometry | Encapsulates single enzyme variants and this compound substrate in individual droplets. |

| Incubation Channel | Serpentine channel | Provides sufficient residence time for the enzymatic reaction to occur within the droplets. |

| Detection Zone | Integrated pH-sensitive fluorescent dye | The hydrolysis of the nitrile group produces ammonia, leading to a change in pH and a corresponding change in fluorescence intensity. |

| Sorting | Dielectrophoretic (DEP) sorting | Droplets with high fluorescence (indicating high enzyme activity) are sorted into a collection channel. |

This integrated approach allows for the rapid and efficient characterization of this compound and its derivatives, paving the way for a deeper understanding of its biochemistry and the development of novel biotechnological applications.

Elucidation of Structure Reactivity and Structure Function Relationships of 8 Cyano Octanoic Acid

Electronic and Steric Effects of the Bifunctional Moieties on Reactivity

Inductive and Resonance Effects on the Acidity/Basicity of Carboxyl and Nitrile Groups

The acidity of the carboxyl group and the basicity of the nitrile group are modulated by electronic effects transmitted through the molecule's framework.

Acidity of the Carboxyl Group: The primary factor governing the acidity of the carboxyl group is the stability of its conjugate base, the carboxylate anion. This anion is significantly stabilized by resonance, which delocalizes the negative charge over both oxygen atoms. In addition to resonance, the acidity is influenced by the inductive effect of substituents on the alkyl chain. The cyano group is a moderately strong electron-withdrawing group due to the high electronegativity of the nitrogen atom. This results in a negative inductive effect (-I effect), where electron density is pulled through the sigma (σ) bonds of the carbon chain towards the nitrile. youtube.com

This electron withdrawal helps to disperse and stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value). nih.gov However, the inductive effect is distance-dependent, weakening significantly as the number of intervening bonds increases. cdnsciencepub.com In 8-cyano-octanoic acid, the cyano group is separated from the carboxyl group by a seven-carbon chain. Consequently, its acid-strengthening effect is modest compared to cases where the cyano group is closer to the carboxyl function, such as in cyanoacetic acid.

The pKa of octanoic acid is approximately 4.89. academyart.eduorganicchemistrytutor.comgoogle.comrsc.org Due to the weak electron-withdrawing inductive effect of the distant cyano group, the pKa of this compound is expected to be slightly lower than this value.

Table 1: Influence of Cyano Group Position on Carboxylic Acid pKa

| Compound Name | Structure | pKa | Effect of Cyano Group |

|---|---|---|---|

| Acetic Acid | CH₃COOH | 4.76 | Reference |

| Cyanoacetic Acid | NCCH₂COOH | 2.47 | Strong -I effect significantly increases acidity |

| Octanoic Acid | CH₃(CH₂)₆COOH | 4.89 | Reference |

Data sourced from multiple references. academyart.eduorganicchemistrytutor.comgoogle.comrsc.orgcdnsciencepub.com

Basicity of the Nitrile Group: The nitrile group is an extremely weak base. libretexts.org The lone pair of electrons on the nitrogen atom resides in an sp-hybridized orbital. lumenlearning.com Compared to sp² or sp³ orbitals, an sp orbital has 50% s-character, meaning the electrons are held more tightly and closer to the nucleus. This makes the lone pair less available for donation to a proton. lumenlearning.compublish.csiro.au Consequently, the conjugate acid of a nitrile is extraordinarily acidic (pKa ≈ -10), signifying that the nitrile itself is a very poor base. libretexts.orgpublish.csiro.au The distant carboxyl group in this compound has a negligible electronic effect on the basicity of the nitrile nitrogen.

Conformational Analysis and Rotational Barriers within the Aliphatic Chain

Like other long-chain alkanes, the aliphatic backbone of this compound can exist in numerous conformations. aub.edu.lb The two primary staggered conformations for any C-C-C-C dihedral angle are the anti-periplanar (trans) and the synclinal (gauche) forms. organicchemistrytutor.com

Anti-periplanar (Trans) Conformation: This is the most stable conformation, with a dihedral angle of 180°. It places the carbon substituents farthest apart, minimizing steric strain. The lowest energy state for the entire molecule corresponds to an extended, all-anti zigzag chain. organicchemistrytutor.com

Synclinal (Gauche) Conformation: This conformation has a dihedral angle of approximately 60° and is slightly higher in energy than the anti form due to a modest steric interaction. academyart.edu The presence of gauche conformations introduces "kinks" into the chain.

The interconversion between these conformers occurs rapidly at room temperature due to the relatively low energy barriers to rotation around the C-C single bonds. chemistrysteps.com The energy difference between eclipsed and staggered conformations in simple alkanes defines these rotational barriers.

Table 2: Typical Rotational Energy Barriers in Alkanes

| Bond Rotation in | Barrier Type | Approximate Energy Barrier (kJ/mol) |

|---|---|---|

| Ethane | Eclipsed vs. Staggered | 12 |

| Propane | Eclipsed vs. Staggered | 14 |

| Butane | Gauche to Anti | 3.8 |

| Butane | Eclipsed (H, CH₃) vs. Anti | 16 |

While the extended all-anti conformation is thermodynamically preferred, the flexibility of the chain could potentially allow for folded conformations where the terminal cyano and carboxyl groups are in proximity. Such conformations might be stabilized by dipole-dipole interactions or weak intramolecular hydrogen bonding, although they are generally entropically disfavored in solution compared to the extended form.

Influence on Reaction Kinetics and Thermodynamic Stabilities of Intermediates

The bifunctional nature of this compound can influence the kinetics of its reactions and the stability of any intermediates formed, although the effects are tempered by the long separating chain.

Kinetics of Carboxyl Group Reactions: For reactions such as Fischer esterification, the rate-determining step typically involves the nucleophilic attack on the protonated carbonyl carbon to form a tetrahedral intermediate. The electron-withdrawing cyano group, even at a distance, exerts a weak inductive effect that can slightly increase the electrophilicity of the carbonyl carbon. This may lead to a marginal increase in the reaction rate compared to octanoic acid. This effect also provides minor stabilization to negatively charged intermediates that may form during other reactions at the carboxyl center.

Kinetics of Nitrile Group Reactions: The carboxyl group is too distant to exert a significant electronic (inductive or resonance) effect on the electrophilicity of the nitrile carbon. Therefore, its influence on the kinetics of reactions like nucleophilic addition to the nitrile is expected to be negligible.

Neighboring Group Participation and Intramolecular Catalysis: A more significant kinetic influence could arise from neighboring group participation (NGP) if the molecule adopts a folded conformation. cdnsciencepub.comlibretexts.org For instance, during the hydrolysis of an ester derivative of this compound, the nitrile's lone pair is a potential, albeit very weak, intramolecular nucleophile. More plausibly, in the hydrolysis of the nitrile group itself, the carboxylate anion (formed under neutral or basic pH) could act as an intramolecular nucleophile or general base catalyst. However, this would require the formation of a large, nine-membered cyclic intermediate, which is entropically highly unfavorable. Therefore, while mechanistically possible, significant rate enhancements due to intramolecular catalysis are not anticipated for this molecule.

Mechanistic Investigations of this compound in Organic Transformations

The distinct reactivity of the carboxyl and nitrile groups allows for a range of selective transformations, including reduction and hydrolysis.

Catalytic Hydrogenation and Reduction Pathways of the Nitrile Group

The catalytic hydrogenation of the nitrile group in this compound is a key transformation that yields 9-aminononanoic acid, a bifunctional molecule with applications in polymer synthesis. The primary challenge in this reaction is achieving high chemoselectivity for the primary amine product.

The reaction is typically carried out with hydrogen gas (H₂) over a heterogeneous metal catalyst. academyart.edulibretexts.org Common catalysts include Raney Nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). organicchemistrytutor.com The mechanism proceeds through the stepwise addition of hydrogen across the carbon-nitrogen triple bond. The initial addition of one mole of H₂ produces an imine intermediate. This imine is then rapidly hydrogenated by a second mole of H₂ to give the primary amine. academyart.edu

Pathway and Side Reactions: A significant complication in nitrile hydrogenation is the formation of secondary and tertiary amine by-products. organicchemistrytutor.comlumenlearning.com These arise from the reaction of the newly formed primary amine with the imine intermediate. The primary amine can act as a nucleophile, adding to the imine to form an aminal, which then eliminates ammonia (B1221849) to yield a secondary imine. Subsequent hydrogenation of this secondary imine produces a secondary amine. This process can repeat to form a tertiary amine.

To suppress these side reactions and enhance the selectivity for the primary amine, the hydrogenation is often performed in the presence of ammonia or a base like sodium or potassium hydroxide (B78521). lumenlearning.comchemistrysteps.com Ammonia shifts the equilibrium away from the formation of the secondary imine, while bases are thought to inhibit the condensation reactions on the catalyst surface.

Chemoselectivity: A crucial aspect of this transformation is the selective reduction of the nitrile in the presence of the carboxylic acid. Carboxylic acids are generally resistant to catalytic hydrogenation under conditions that readily reduce nitriles. google.com While reduction of carboxylic acids to alcohols is possible, it typically requires harsher conditions (higher pressures and temperatures) or more specialized catalysts. nih.govresearchgate.net Therefore, using catalysts like Raney Ni or Pd/C under moderate conditions allows for the chemoselective hydrogenation of the nitrile group to an amine, leaving the carboxyl group intact.

Table 3: Common Catalysts for Nitrile Hydrogenation to Primary Amines

| Catalyst | Typical Conditions | Additives for Selectivity | Comments |

|---|---|---|---|

| Raney Nickel | H₂ (30-100 atm), 50-150 °C, Alcohol solvent | Ammonia, NaOH, KOH | Highly active and commonly used; base additives are crucial for high primary amine selectivity. youtube.comchemistrysteps.com |

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), 25-100 °C, Alcohol/Acidic solvent | Ammonia, HCl | Effective under milder conditions; ammonia or acid can be used to suppress side reactions. lumenlearning.comgoogle.com |

| Platinum Dioxide (PtO₂) | H₂ (1-4 atm), 25 °C, Acetic acid solvent | - | Often used in acidic media which protonates the product amine, preventing it from reacting with the imine intermediate. |

Hydrolysis and Solvolysis Pathways of the Nitrile and Ester Derivatives

The nitrile and potential ester derivatives of this compound can be transformed via hydrolysis, a reaction that involves cleavage of bonds by water, typically under acidic or basic catalysis.

Hydrolysis of the Nitrile Group: The hydrolysis of the nitrile functional group in this compound converts it into a second carboxylic acid group, yielding the dicarboxylic acid nonanedioic acid (also known as azelaic acid). nih.gov The reaction proceeds through an amide intermediate, 9-oxononanoic acid amide. libretexts.orglibretexts.org

Acid-Catalyzed Pathway: The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. lumenlearning.com After a series of proton transfers, an imidic acid is formed, which tautomerizes to the more stable amide. organicchemistrytutor.comlibretexts.org Under forcing acidic conditions (heat and strong acid), the amide undergoes further acid-catalyzed hydrolysis to the carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Pathway: In the presence of a strong base, the hydroxide ion acts as a potent nucleophile and directly attacks the nitrile carbon. academyart.educhemistrysteps.com Subsequent protonation of the nitrogen anion by water forms the imidic acid, which tautomerizes to the amide. This amide can then be hydrolyzed under basic conditions. The reaction involves nucleophilic attack of hydroxide on the amide's carbonyl carbon, forming a tetrahedral intermediate that collapses to yield a carboxylate salt and ammonia. youtube.com An acidic workup is necessary to protonate the carboxylate and isolate the final dicarboxylic acid. Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.com

Hydrolysis and Solvolysis of Ester Derivatives: An ester of this compound, such as methyl 8-cyanooctanoate, can also undergo hydrolysis or solvolysis.

Hydrolysis: The cleavage of the ester by water yields the parent this compound and the corresponding alcohol. This reaction follows standard nucleophilic acyl substitution mechanisms. Acid catalysis involves initial protonation of the carbonyl oxygen to activate the ester, while base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion, leading to a carboxylate salt.

Solvolysis: This is a broader term where the solvent acts as the nucleophile. cdnsciencepub.com For example, reacting an ester of this compound in methanol (B129727) with an acid or base catalyst would result in methanolysis (a type of transesterification), yielding methyl 8-cyanooctanoate. Due to the long aliphatic chain, intramolecular participation from the distant nitrile group in the solvolysis of the ester is not a significant pathway. rsc.orgaub.edu.lb

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Cyanoacetic Acid |

| Octanoic Acid |

| 9-Aminononanoic acid |

| Nonanedioic acid (Azelaic acid) |

| 9-Oxononanoic acid amide |

| Methyl 8-cyanooctanoate |

| Raney Nickel |

| Palladium |

| Platinum |

| Rhodium |

| Cobalt |

| Sodium hydroxide |

| Potassium hydroxide |

| Ammonia |

Condensation and Polymerization Reactions Involving Both Functional Groups

This compound possesses two distinct functional groups—a terminal carboxylic acid and a terminal nitrile—which allows it to serve as a versatile monomer in condensation polymerization. stackexchange.compassmyexams.co.uk This type of polymerization, also known as step-growth polymerization, involves the reaction between bifunctional monomers to form larger polymer chains, often with the elimination of a small molecule like water. libretexts.orgyoutube.comquora.com The specific type of polymer formed is contingent on the chemical transformation of one or both of its functional groups, either before or during the polymerization process.

One primary pathway involves the conversion of the nitrile group. The reduction of the nitrile to a primary amine (R-C≡N → R-CH₂NH₂) transforms this compound into 9-aminononanoic acid. britannica.comebsco.com This resulting ω-amino acid can then undergo self-condensation, where the amine group of one monomer reacts with the carboxylic acid group of another to form an amide bond, yielding a polyamide known as Nylon-9. stackexchange.combritannica.com Alternatively, it can be copolymerized with other monomers, such as diacids or diamines, to produce various other polyamides. libretexts.orgchemguide.co.ukyoutube.com

Another pathway involves the hydrolysis of the nitrile group to a carboxylic acid (R-C≡N → R-COOH), which converts the molecule into nonanedioic acid (azelaic acid). britannica.comebsco.com This diacid can then react with a diol (a molecule with two alcohol groups) in a poly-esterification reaction to form a polyester (B1180765). libretexts.orglibretexts.org